molecular formula C22H20BrO4P B14491140 (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide CAS No. 64598-17-0

(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide

Cat. No.: B14491140
CAS No.: 64598-17-0
M. Wt: 459.3 g/mol
InChI Key: FWBQMKUSMHAYOC-UHFFFAOYSA-N
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Description

(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a 1,2-dicarboxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as a bromoalkanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting mitochondrial functions.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide involves its ability to form ylides, which are intermediates in various chemical reactions. The compound interacts with molecular targets such as carbonyl compounds, facilitating the formation of alkenes through the Wittig reaction. The pathways involved include nucleophilic addition and elimination processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Carboxyethyl)triphenylphosphonium bromide
  • (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
  • Decyl(triphenyl)phosphonium bromide

Uniqueness

(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide is unique due to its specific structure, which allows for the formation of ylides with distinct reactivity. This makes it particularly useful in certain synthetic applications where precise control over the reaction outcome is required.

Properties

CAS No.

64598-17-0

Molecular Formula

C22H20BrO4P

Molecular Weight

459.3 g/mol

IUPAC Name

1,2-dicarboxyethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C22H19O4P.BrH/c23-21(24)16-20(22(25)26)27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2,(H-,23,24,25,26);1H

InChI Key

FWBQMKUSMHAYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC(=O)O)C(=O)O.[Br-]

Origin of Product

United States

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